Technical Guide: 1,3-Dihydrofuro[3,4-c]pyridine Hydrochloride
Technical Guide: 1,3-Dihydrofuro[3,4-c]pyridine Hydrochloride
Topic: 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride (CAS 2139294-73-6) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Unlocking the Potential of Pyridine-Fused Heterocycles in Medicinal Chemistry
Executive Summary
1,3-Dihydrofuro[3,4-c]pyridine hydrochloride (CAS 2139294-73-6) is a specialized bicyclic building block that has emerged as a critical scaffold in modern drug discovery. Structurally, it consists of a pyridine ring fused to a dihydrofuran moiety. This architecture serves as a strategic bioisostere for the widely used isoindoline and phthalan cores, offering altered solubility, basicity, and metabolic stability profiles while maintaining similar steric demand.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and applications in "scaffold hopping" for kinase inhibitors and immunological targets.
Physicochemical Identity & Profile
Understanding the core properties of this scaffold is essential for its integration into DMPK (Drug Metabolism and Pharmacokinetics) models. Unlike its fully aromatic isobenzofuran analogues, which are kinetically unstable, the 1,3-dihydro form is chemically robust.
| Property | Technical Specification |
| CAS Number | 2139294-73-6 |
| IUPAC Name | 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride |
| Molecular Formula | C₇H₇NO[1] · HCl (C₇H₈ClNO) |
| Molecular Weight | 157.59 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, and Methanol (due to HCl salt form) |
| pKa (Calculated) | ~5.2 (Pyridine nitrogen) |
| LogP (Calculated) | ~0.3 (Low lipophilicity, favorable for LLE) |
| H-Bond Acceptors | 2 (Pyridine N, Furan O) |
| H-Bond Donors | 1 (Protonated Pyridine N-H in salt form) |
Structural Insight: The fusion of the electron-deficient pyridine ring with the electron-rich dihydrofuran ring creates a "push-pull" electronic environment. This modulation makes the C-1 and C-3 methylene protons slightly acidic, allowing for specific functionalization at these positions under basic conditions.
Synthetic Methodologies
The synthesis of the core 1,3-dihydrofuro[3,4-c]pyridine scaffold can be approached via two primary strategies: Cyclodehydration (Classical) and [2+2+2] Cycloaddition (Modern).
Method A: Acid-Catalyzed Cyclodehydration (Classical Route)
This method is preferred for large-scale preparation due to the availability of starting materials (cinchomeronic acid derivatives).
Workflow:
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Reduction: 3,4-Pyridinedicarboxylic acid is reduced (using LiAlH₄ or BH₃·THF) to 3,4-pyridinedimethanol.
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Cyclization: The diol undergoes acid-catalyzed etherification to close the furan ring.
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Salt Formation: Treatment with anhydrous HCl in ether/dioxane precipitates the hydrochloride salt.
Method B: Metal-Catalyzed [2+2+2] Cycloaddition (Modern Route)
This route is highly modular, allowing for the introduction of substituents on the pyridine ring during the core formation.
Workflow:
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Precursor: Dipropargyl ether is reacted with a nitrile (R-CN).
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Catalysis: A Cobalt (CpCo(CO)₂) or Ruthenium catalyst mediates the [2+2+2] cycloaddition.
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Outcome: This forms the fused pyridine ring in a single step with high atom economy.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of these two distinct synthetic strategies.
Caption: Comparison of the Classical Cyclodehydration route (Left) and the Modern [2+2+2] Cycloaddition route (Right) for synthesizing the core scaffold.
Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
The 1,3-dihydrofuro[3,4-c]pyridine core is a proven bioisostere for Isoindoline and Phthalan .
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Isoindoline Replacement: Replacing the isoindoline nitrogen with the pyridine nitrogen reduces the pKa (from ~9 to ~5), improving membrane permeability and reducing lysosomal trapping.
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Phthalan Replacement: Introducing the nitrogen atom into the aromatic ring (pyridine vs. benzene) increases polarity and solubility, addressing common "grease ball" issues in lead optimization.
Case Study: Perforin Inhibitors
Research has identified dihydrofuro[3,4-c]pyridine derivatives as inhibitors of Perforin , a pore-forming protein used by cytotoxic T-lymphocytes.
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Mechanism: The scaffold binds to the perforin monomer, preventing the conformational change required for pore formation.
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Impact: This offers a therapeutic pathway for treating hemophagocytic lymphohistiocytosis (HLH) and other hyper-inflammatory conditions.
Structural Utility Diagram
The diagram below maps the strategic utility of this core in drug design.
Caption: Strategic map showing bioisosteric relationships and physicochemical advantages of the scaffold in drug design.
Experimental Protocol: Handling & QC
Handling & Stability
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Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.
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Stability: The dihydro-furo ring is stable to oxidation under standard conditions, unlike the fully aromatic furo[3,4-c]pyridine.
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Safety: Treat as a standard pyridine derivative. Irritant to eyes, skin, and respiratory system (H315, H319, H335).
Quality Control (QC) Parameters
To ensure the integrity of the building block before use in synthesis:
| Test | Acceptance Criteria | Method Note |
| ¹H NMR (DMSO-d₆) | Conforms to structure | Look for characteristic methylene singlet at ~5.0-5.2 ppm (furan ring) and pyridine aromatic protons. |
| HPLC Purity | > 95.0% | UV detection at 254 nm. |
| Chloride Content | 22.0% ± 1.0% | Titration with AgNO₃ to confirm mono-HCl salt stoichiometry. |
| Water Content | < 1.0% | Karl Fischer titration (critical due to hygroscopicity). |
References
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BenchChem. (2025).[2] An In-Depth Technical Guide to the Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride. Link
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Casadia, I. et al. (2020).[3] A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Thieme Connect. Link
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Spicer, J. A. et al. (2017). Summary of dihydrofuro[3,4-c]pyridine structure−activity relationship (SAR) and preferred analogue. ResearchGate. Link
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Yilmaz, E. S. et al. (2025).[4] Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Royal Society of Chemistry (RSC). Link
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Sigma-Aldrich. (n.d.). 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride Product Datasheet. Link
Sources
- 1. 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride | 2139294-73-6 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
